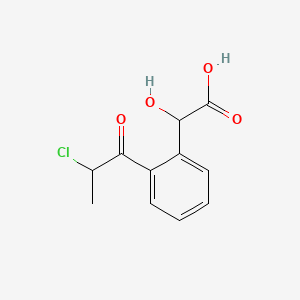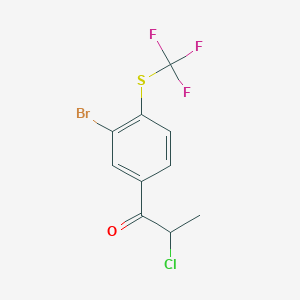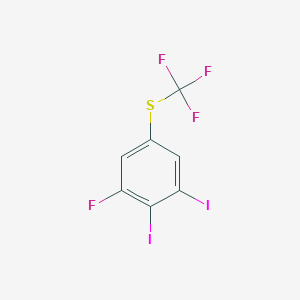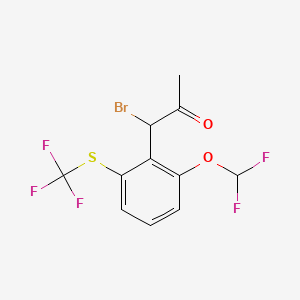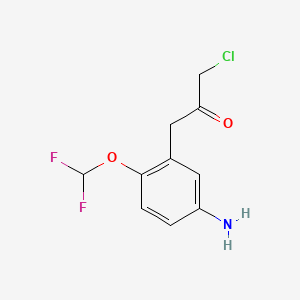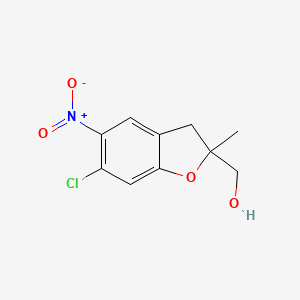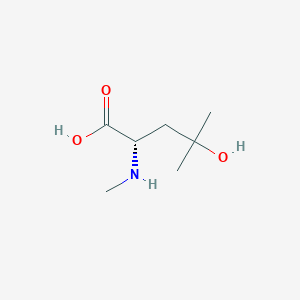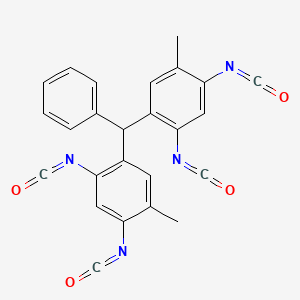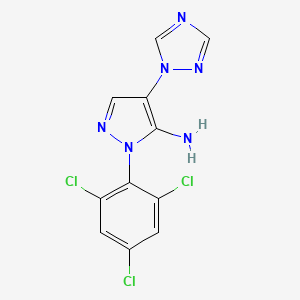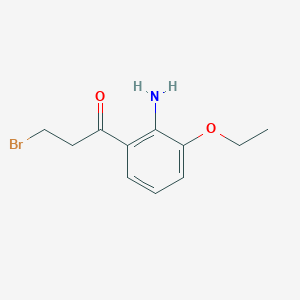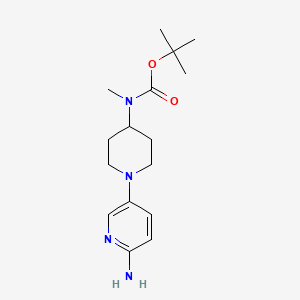
Benzenemethanamine, trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, trifluoroacetate is a chemical compound that combines the properties of benzenemethanamine and trifluoroacetate. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The trifluoroacetate group imparts distinct characteristics to the compound, enhancing its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanamine, trifluoroacetate typically involves the reaction of benzenemethanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CF}_3\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2\text{CF}_3\text{COO} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific reaction parameters to enhance yield and purity. Industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce benzenemethanamine derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanamine, trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenemethanamine, trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine: Lacks the trifluoroacetate group, resulting in different chemical properties.
Trifluoroacetic Acid: Contains the trifluoroacetate group but lacks the benzenemethanamine moiety.
Uniqueness
Benzenemethanamine, trifluoroacetate is unique due to the presence of both benzenemethanamine and trifluoroacetate groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require enhanced reactivity and stability.
Propiedades
Número CAS |
90284-71-2 |
|---|---|
Fórmula molecular |
C9H10F3NO2 |
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
phenylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9N.C2HF3O2/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-5H,6,8H2;(H,6,7) |
Clave InChI |
RYUQZMGIWVNPPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


